Product packaging for Dideazafolate(Cat. No.:)

Dideazafolate

Cat. No.: B10788444
M. Wt: 439.4 g/mol
InChI Key: UQFCLENKCDVITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dideazafolate refers to a class of quinazoline-based folate analogues designed as potent inhibitors of key enzymes in one-carbon metabolism, primarily thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These compounds are valuable tools in cancer research because disrupting folate metabolism inhibits the synthesis of thymidylate and purines, thereby blocking DNA synthesis and causing cell growth arrest . Unlike classical antifolates like methotrexate, some this compound analogues act as prodrugs; they undergo intracellular enzymatic conversion to polyglutamate forms, which dramatically enhances their potency and retention within cells . Specific modifications to the core structure, such as the 2-desamino or N10-propargyl groups, have been shown to significantly influence cytotoxicity, enzyme inhibition, and cellular transport, making these compounds central to structure-activity relationship (SAR) studies . Researchers utilize dideazafolates to investigate novel chemotherapeutic strategies, mechanisms of drug resistance, and the biochemical regulation of folate-dependent pathways. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N5O6 B10788444 Dideazafolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)

InChI Key

UQFCLENKCDVITL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dideazafolate Scaffolds

General Synthetic Routes for Dideazafolic Acid Core Structures

The foundational structure of dideazafolates often incorporates a quinazoline (B50416) ring system, which serves as a bioisostere for the pteridine (B1203161) ring of folic acid. The synthetic approaches to these core structures are varied, aiming for efficient and selective construction.

Quinazoline Ring System Construction

The construction of the quinazoline ring system is a pivotal step in the synthesis of dideazafolate analogs. Several established methods are utilized, often starting from substituted anthranilic acid derivatives or related precursors.

From Isatoic Anhydrides and Amidoximes: A common strategy involves the reaction of isatoic anhydride (B1165640) derivatives with amidoximes. This approach allows for the introduction of substituents at the 2-position of the quinazoline ring. For instance, iron(III) chloride catalysis can facilitate the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoxime (B1450833) derivatives organic-chemistry.org.

From 2-Aminobenzamides: Another route involves the reaction of 2-aminobenzamides with aldehydes, often followed by oxidative dehydrogenation. This method provides access to various 4(3H)-quinazolinones organic-chemistry.org. Alternatively, ring-opening reactions of epoxides with 2-aminobenzamide (B116534) in the presence of I₂/DMSO can yield acylated and alkylated quinazoline derivatives organic-chemistry.org.

Niementowski Quinazoline Synthesis: A classical method, the Niementowski synthesis, involves heating anthranilic acid with formamide (B127407) to produce 4(3H)-quinazolinone. Modifications of this approach, such as reacting 5-chloroanthranilic acid with acetic anhydride and then ammonium (B1175870) acetate, can yield substituted quinazolines like 6-chloro-2-methyl quinazoline-4(3H)-one ekb.eg.

From 2-Aminobenzonitriles: The synthesis of 2,4-diaminoquinazolines can be achieved using functionalized 2-aminobenzonitriles and amines, often with an acyl isothiocyanate resin ekb.eg.

Palladium-Catalyzed Coupling: Palladium-catalyzed coupling reactions offer an effective means for creating C-C and C-heteroatom bonds, enabling the synthesis of quinazoline derivatives in a single pot ekb.eg.

Trifluoromethyl-Substituted Quinazolines: The synthesis of trifluoromethyl-substituted quinazolinones can be achieved through a convenient one-pot sequential cascade synthesis, where trifluoroacetic acid serves as a key reagent organic-chemistry.org.

Table 2.1.1: Common Quinazoline Ring Construction Methodologies

MethodStarting MaterialsKey Reagents/ConditionsProduct TypeReferences
Isatoic Anhydride + AmidoximeIsatoic anhydride derivatives, AmidoximesFeCl₃ catalyst2-substituted quinazolin-4(3H)-ones organic-chemistry.org
2-Aminobenzamide Cyclization2-Aminobenzamides, AldehydesOxidative dehydrogenation4(3H)-quinazolinones organic-chemistry.org
Epoxide Ring Opening2-Aminobenzamide, EpoxidesI₂/DMSOAcylated/alkylated quinazoline derivatives organic-chemistry.org
Niementowski Quinazoline SynthesisAnthranilic acid, FormamideHeating4(3H)-quinazolinone ekb.eg
2-Aminobenzonitrile RouteFunctionalized 2-aminobenzonitriles, AminesAcyl isothiocyanate resin2,4-diaminoquinazolines ekb.eg
Palladium-Catalyzed CouplingVarious precursorsPalladium catalystQuinazoline derivatives ekb.eg
Trifluoromethyl-Quinazolinone SynthesisVarious precursorsTrifluoroacetic acid2-trifluoromethylquinazolin-4(3H)-ones organic-chemistry.org

Attachment of the Glutamic Acid Moiety

The p-aminobenzoylglutamate tail is a critical component of dideazafolates, essential for their recognition by and interaction with folate-metabolizing enzymes. The attachment of this moiety typically involves amide bond formation.

Coupling with Protected Glutamate (B1630785): A common strategy involves coupling a suitably functionalized pteridine or quinazoline precursor with a protected form of L-glutamic acid, such as diethyl-L-glutamate (DEG. HCl) fabad.org.tr. The synthesis often proceeds by first preparing a diethyl N-[4-(alkylamino)benzoyl]-L-glutamate derivative, which is then coupled with a 6-(bromo-methyl)-3,4-dihydro-4-oxoquinazoline intermediate researchgate.net.

Use of Glutamic Acid Anhydrides: Protected glutamic acid derivatives, such as N-phtaloyl-l-glutamic acid anhydride, can be employed for the regioselective formation of γ-glutamyl derivatives mdpi.com. This approach offers advantages in controlling the linkage and potentially improving yields mdpi.com.

SPPS-compatible Derivatives: For complex syntheses or the incorporation of modified amino acids, strategies involving protected glutamic acid derivatives suitable for Solid-Phase Peptide Synthesis (SPPS), like Fmoc-Glu(AlHx)-OH, can be utilized nih.gov. These methods allow for precise control over the peptide chain assembly and modification.

Table 2.1.2: Strategies for Glutamic Acid Moiety Attachment

StrategyKey Intermediate/ReagentCoupling Reaction TypeOutcomeReferences
Coupling with Protected GlutamateDiethyl N-[4-(alkylamino)benzoyl]-L-glutamateAmide bond formationFormation of p-aminobenzoylglutamate tail fabad.org.trresearchgate.net
Use of Glutamic Acid AnhydridesN-phtaloyl-l-glutamic acid anhydrideRing opening/AcylationRegioselective γ-glutamyl derivatives mdpi.com
SPPS-compatible DerivativesFmoc-Glu(AlHx)-OHAmide bond formationSite-specific incorporation of Glu moiety nih.gov

Synthesis of Specific this compound Analogs

Various modifications to the this compound scaffold have been explored to enhance potency, alter selectivity, or improve pharmacokinetic properties. These modifications target different positions of the core structure.

N10-Substituted Dideazafolates

Substitution at the N10 position of the this compound core is a common strategy to modulate enzyme inhibition and cellular activity.

Propargyl Substitution: The introduction of a propargyl group at the N10 position is a well-established modification. For example, 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is a notable analog ontosight.ai. The synthesis of such compounds often involves the alkylation of the N10 position with propargyl halides or related reagents nih.govresearchgate.net.

Formyl, Acetyl, Iodoacetyl, Chloroacetyl Substitution: While specific examples for all these substituents at N10 are not detailed in the provided snippets, research indicates that variations at the N10 position are systematically explored to optimize inhibitory effects. For instance, the synthesis of potent thymidylate synthase (TS) inhibitors has involved varying the N10 substituent, including propargyl groups researchgate.net. The synthesis of 5,10-dideazatetrahydrofolic acid (DDATHF) and its analogs involves modifications at various positions, implying that N10 substitution is a common synthetic target fabad.org.tr.

Table 2.2.1: N10-Substituted this compound Analogs

Analog TypeN10 SubstituentKey Structural FeatureReferences
Propargyl DideazafolatesPropargyle.g., 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid ontosight.ainih.govresearchgate.net
Formyl DideazafolatesFormylVaried N10 substitution explored for TS inhibition researchgate.net
Acetyl DideazafolatesAcetylVaried N10 substitution explored for TS inhibition researchgate.net
Iodoacetyl DideazafolatesIodoacetylVaried N10 substitution explored for TS inhibition researchgate.net
Chloroacetyl DideazafolatesChloroacetylVaried N10 substitution explored for TS inhibition researchgate.net

Modifications at the 2-Position

Alterations at the 2-position of the quinazoline ring system are frequently employed to influence enzyme binding and cellular activity.

2-Desamino Analogs: The removal of the amino group at the 2-position (2-desamino) is a common modification. Examples include 2-desamino-5,8-dideazaisofolic acid, 2-desamino-10-thia-5,8-dideazafolic acid, and 2-desamino-10-oxa-5,8-dideazafolic acid nih.gov. These analogs have shown increased cytotoxicity compared to their 2-amino counterparts nih.gov.

2-Methyl Analogs: The introduction of a methyl group at the 2-position is another significant modification. The 2-desamino-2-methyl analog has been identified as a potent inhibitor of thymidylate synthase (TS) and exhibits significant cytotoxicity researchgate.net. Synthesis often involves coupling a C2-substituted 6-(bromo-methyl)-3,4-dihydro-4-oxoquinazoline with the glutamate moiety researchgate.net.

2-Trifluoromethyl Analogs: The incorporation of a trifluoromethyl group at the 2-position has also been investigated. For instance, 5-trifluoromethyl-5,8-dideazafolic acid and its isomer have been synthesized, with the key intermediate being a 2-amino-3,4-dihydro-4-oxo-5-trifluoromethylquinazoline researchgate.net. Trifluoromethyl-substituted folate analogs are explored as potential inhibitors of GAR transformylase and AICAR transformylase researchgate.net.

Table 2.2.2: Dideazafolates with 2-Position Modifications

Analog Type2-Position ModificationKey Structural FeatureReferences
2-Desamino AnalogsDesamino2-desamino-5,8-dideazaisofolic acid, 2-desamino-10-thia-5,8-dideazafolic acid, etc. nih.gov
2-Methyl AnalogsMethyl2-desamino-2-methyl-5,8-dideazaisofolic acid, 2-methyl-4-oxoquinazoline derivatives researchgate.netresearchgate.net
2-Trifluoromethyl AnalogsTrifluoromethyl5-trifluoromethyl-5,8-dideazafolic acid, trifluoromethyl substituted folate analogs researchgate.netresearchgate.net

Bridge-Elongated and Heteroatom-Modified Analogs

Modifications to the bridge connecting the quinazoline-like core to the p-aminobenzoylglutamate moiety, or the incorporation of heteroatoms in this region, represent another avenue for analog design.

Heteroatom Incorporation (10-Thia, 10-Oxa): The replacement of carbon atoms within the bridge with heteroatoms, such as sulfur (thia) or oxygen (oxa), has been explored. For example, 2-desamino-10-thia-5,8-dideazafolic acid and 2-desamino-10-oxa-5,8-dideazafolic acid are synthesized analogs that exhibit altered biological profiles nih.gov.

Bridge-Reversed Isomers: The synthesis of bridge-reversed isomers, such as 5-trifluoromethyl-5,8-dideazaisofolic acid, has also been reported, utilizing common intermediates to access these structural variations researchgate.net.

Thiophene (B33073) and Other Heterocycles: In some instances, the phenyl ring within the p-aminobenzoylglutamate portion has been replaced with heterocycles like thiophene, thiazole, thiadiazole, pyridine, and pyrimidine (B1678525). Thiophene derivatives, for example, have yielded analogs that are more efficient inhibitors of L1210 cell growth compared to their benzene (B151609) counterparts, although they may be poorer inhibitors of the isolated TS enzyme mdpi.com.

Table 2.2.3: Bridge-Modified and Heteroatom-Containing Dideazafolates

Analog TypeModification TypeKey Structural FeatureReferences
10-Thia DideazafolatesHeteroatom (Sulfur)2-desamino-10-thia-5,8-dideazafolic acid nih.gov
10-Oxa DideazafolatesHeteroatom (Oxygen)2-desamino-10-oxa-5,8-dideazafolic acid nih.gov
Bridge-Reversed IsomersPositional Isomerism5-trifluoromethyl-5,8-dideazaisofolic acid researchgate.net
Heterocyclic Ring ReplacementsHeterocycle SubstitutionThiophene, thiazole, thiadiazole, pyridine, pyrimidine analogs mdpi.com

Compound Name List:

Dideazafolic Acid

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid

5,8-Dideazaisofolic Acid (IAHQ)

D-IAHQ

9-Formyl-5,8-dideazaisofolic acid

5-Methyl-5,8-dideazaisofolic acid

5,9-Dimethyl-5,8-dideazaisofolic acid

5-Chloro-5,8-dideazafolic Acid

2-Methyl-2-desamino-5-chloro-5,8-dideazafolic Acid

N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid

N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid

5,10-Dideazatetrahydrofolic acid (DDATHF)

5,10-dideazaaminopterin (B1664630)

4-amino-10-methylpteroylglutamate (MTX)

2-desamino-10-propargyl-5,8-dideazafolic acid

10-propargyl-5,8-dideazafolic acid

2-desamino-5,8-dideazaisofolic acid

2-desamino-10-thia-5,8-dideazafolic acid

2-desamino-10-oxa-5,8-dideazafolic acid

5-Trifluoromethyl-5,8-dideazafolic acid

5-Trifluoromethyl-5,8-dideazaisofolic acid

2,4-Diaminoquinazoline analogs

L-glutamic acid

Diethyl-L-glutamate (DEG. HCl)

N-phtaloyl-l-glutamic acid anhydride

Fmoc-Glu(AlHx)-OH

Raltitrexed

Lometrexol (B1675047)

Methotrexate (B535133) (MTX)

5-chloro-5,8-dideazaisoaminopterin

2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl

Thiophene derivatives

Thiazole derivatives

Thiadiazole derivatives

Pyridine derivatives

Pyrimidine derivatives

Thiophene Analogues of Dideazafolates

The incorporation of thiophene rings into the this compound structure has been explored to generate novel analogues with potentially enhanced or altered biological activities. Thiophene derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities researchgate.netd-nb.infoespublisher.comimpactfactor.org. Research has focused on synthesizing thiophene analogues of established dideazafolates, such as 5-chloro-5,8-dideazafolic acid and its derivatives, to investigate their efficacy as inhibitors of tumor cell growth researchgate.net.

The synthesis of these thiophene-containing dideazafolates often involves multi-step procedures, building upon known synthetic pathways for both thiophene rings and the core this compound structure researchgate.net. For instance, specific thiophene analogues, such as N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid, have been synthesized and evaluated researchgate.net. Studies have also demonstrated that various thiophene derivatives, synthesized using methods like the Gewald reaction, exhibit promising anticancer and antioxidant properties, with certain compounds showing significant activity in preclinical screenings d-nb.infoimpactfactor.org.

Table 1: Reported Activities of Selected Thiophene Derivatives

Compound Name/ClassPrimary ActivitySpecific Findings/NotesSource
S4AntioxidantIC50 = 48.45 d-nb.info
S6AntioxidantIC50 = 45.33 d-nb.info
RAA5AnticancerStrong activity against a panel of cell lines impactfactor.org
RAA5AntioxidantExcellent activity impactfactor.org
RAA7AntioxidantExcellent activity impactfactor.org

Stereoselective Synthesis of this compound Diastereomers

The presence of multiple stereocenters in this compound derivatives means that they can exist as various stereoisomers, specifically diastereomers and enantiomers. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which is critical as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles msu.eduuni-hamburg.deethz.ch. For example, in nucleotide prodrugs, one diastereomer may possess significantly higher therapeutic activity than its counterpart uni-hamburg.de.

Strategies for achieving stereoselectivity in the synthesis of complex molecules, including potential this compound derivatives, often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool msu.eduethz.ch. Asymmetric induction, where a chiral influence directs the formation of a new stereocenter, is a key principle in these approaches msu.edupsu.edu. The synthesis of compounds like Lometrexol, which is a specific diastereomer (6R) of 5,10-dideazatetrahydrofolate, highlights the importance of controlling stereochemistry in this class of compounds mdpi.com. Non-stereoselective syntheses can yield mixtures of diastereomers, which may require challenging chromatographic separation, and often, one diastereomer is found to be significantly more potent than others uni-hamburg.de.

Table 2: Comparative Efficacy of Stereoisomers in Related Antifolate Analogues

Compound Class/DerivativeTarget ActivityComparison BasisRelative EfficacySource
Certain AntifolatesGrowth Inhibitionvs. Methotrexate (MTX)~10-fold more potent mdpi.com
RP-isomer of 3-Methyl-cyclo-Sal-d4TMPBiological Activityvs. SP-isomer10-fold higher uni-hamburg.de

Convergent Synthesis Approaches for this compound Derivatives

In the context of dideazafolates, convergent synthesis has been employed to efficiently construct the core structure and its complex side chains. For instance, a palladium-effected convergent synthesis has been reported for 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), involving key steps such as Ullmann-Goldberg reactions, click chemistry, and peptide coupling nih.govacs.org. This method facilitates a rapid and straightforward access to the general inhibitor structure, demonstrating the power of convergent strategies in accessing complex biologically active molecules nih.gov.

Medicinal Chemistry Strategies for this compound Design

Medicinal chemistry plays a pivotal role in the design and optimization of this compound derivatives, transforming initial lead compounds into viable therapeutic agents. Key strategies revolve around understanding and manipulating Structure-Activity Relationships (SAR) impactfactor.orgnih.govfiveable.meresearchgate.netnih.gov. SAR studies involve systematically modifying the chemical structure of a lead compound to identify which features are critical for biological activity, selectivity, and favorable pharmacokinetic properties nih.govfiveable.memdpi.com.

These modifications can include changes to the core scaffold, the introduction or alteration of substituents, and the exploration of different stereochemical configurations fiveable.me. Techniques such as scaffold hopping, where a different but functionally similar chemical scaffold is employed, and privileged scaffold replacement are utilized to optimize drug-like properties mdpi.com. Furthermore, computational chemistry, including molecular modeling and virtual screening, aids in predicting interactions with biological targets and guiding rational drug design researchgate.netmdpi.com. The ultimate goal is to enhance potency, improve selectivity for target enzymes (like dihydrofolate reductase or thymidylate synthase), increase metabolic stability, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles nih.govfiveable.memdpi.com. For example, antifolate compounds have been designed to be more potent than established drugs like methotrexate (MTX) by targeting specific enzymes in the folate pathway mdpi.com.

Molecular Mechanisms of Dideazafolate Action

Enzymatic Inhibition Profiles of Dideazafolates

The specific enzymatic target of a dideazafolate is dictated by the precise location of the nitrogen-to-carbon substitution in its pteridine (B1203161) or pyrimidine (B1678525) ring system. This targeted inhibition is the basis for their distinct biological effects.

The enzyme Dihydrofolate Reductase (DHFR) is a critical target for many classical antifolates, as its inhibition leads to a depletion of tetrahydrofolate, a vital cofactor for numerous metabolic pathways. However, the archetypal this compound, 5,10-dideazatetrahydrofolate (DDATHF), also known as Lometrexol (B1675047), was specifically designed to bypass this target and exhibits no significant inhibitory activity against DHFR. nih.gov This lack of DHFR inhibition is a defining characteristic that distinguishes it from methotrexate (B535133). nih.gov

Conversely, other this compound analogues, particularly those that more closely mimic the structure of classical inhibitors, can effectively inhibit DHFR. For instance, 5-deaza analogues of methotrexate and aminopterin (B17811) act as slow, tight-binding inhibitors of DHFR from both bacterial and vertebrate sources. nih.gov The substitution of carbon for nitrogen at the 5-position does not negatively affect the binding tightness of these compounds compared to their parent molecules. nih.gov Notably, 5-deazafolate (B15374431) itself binds approximately 4,000 times more tightly to E. coli DHFR and 30 times more tightly to chicken liver DHFR than its natural counterpart, folic acid. nih.gov This demonstrates that while some dideazafolates are poor DHFR inhibitors, specific structural alterations within this class can produce potent DHFR-targeting agents.

Thymidylate Synthase (TS) is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. While Lometrexol (DDATHF) shows no appreciable activity against TS, other this compound compounds have been developed as specific TS inhibitors. nih.govnih.gov

A key example involves the synthesis of N10-propargyl derivatives of 8-deazafolate. These compounds were rationally designed to target TS and have demonstrated potent inhibitory effects. Research on TS derived from human leukemia cells revealed that these this compound analogues effectively block enzyme activity, highlighting how structural modifications can redirect the inhibitory focus of the this compound scaffold.

Compound Target Enzyme IC50 (µM) Source Organism/Cell Line
8-deaza-10-propargylfolate Thymidylate Synthase 2.25 Human Leukemia (K562) cells
8-deaza-10-propargylaminopterin Thymidylate Synthase 1.26 Human Leukemia (K562) cells

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data sourced from a study on folate analogues as TS inhibitors. caymanchem.com

The inhibitory potency against TS is highly dependent on the number and position of nitrogen atoms in the folate pyrazine (B50134) ring, illustrating a clear structure-activity relationship. caymanchem.com

The primary and most potent mechanism of action for Lometrexol (DDATHF) is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). cancer.govnih.gov GARFT is a crucial enzyme in the de novo purine (B94841) synthesis pathway, catalyzing the transfer of a formyl group to N¹-(5-phospho-D-ribosyl)glycinamide (GAR). nih.govglpbio.com By inhibiting GARFT, Lometrexol effectively halts the production of purines. cancer.gov

Lometrexol is a tight-binding inhibitor of GARFT. cancer.gov The inhibitory effect is significantly enhanced by polyglutamation, a process where additional glutamate (B1630785) residues are added to the molecule intracellularly. This modification can increase the binding affinity for GARFT by up to 100 times. nih.gov The polyglutamated forms of Lometrexol are considered the primary active molecules within the cell. nih.gov Studies with recombinant mouse GARFT have precisely quantified this tight binding, demonstrating the potency of both the parent compound and its polyglutamated derivatives.

Inhibitor Target Enzyme Inhibition Constant (Ki) / Dissociation Constant (Kd)
Lometrexol (DDATHF) Recombinant Mouse GARFT 2-9 nM
Lometrexol Hexaglutamate Recombinant Mouse GARFT 0.1-0.3 nM

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of the inhibitor's binding affinity to the enzyme. A lower value indicates tighter binding. Data sourced from a study on the binding of Lometrexol to GARFT. cancer.gov

The structural features critical for this inhibition include the reduced pyridopyrimidine ring, the nitrogen at position 8 (N-8), and the 2-amino group. nih.gov Isosteric replacement of nitrogen with carbon at the 5-position is sufficient for potent GARFT inhibition. nih.gov

Beyond the primary targets of DHFR, TS, and GARFT, some dideazafolates have been shown to interact with other key enzymes in one-carbon metabolism. Lometrexol, in addition to its potent inhibition of GARFT, is also a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human Serine Hydroxymethyltransferase. medchemexpress.comnih.gov SHMT is a critical enzyme that generates one-carbon units by converting serine to glycine (B1666218), feeding into the folate cycle. nih.govmdpi.com Structural studies have revealed how Lometrexol binds to the active site of SHMT2, providing a basis for developing more specific inhibitors for this emerging anti-cancer target. nih.gov

Furthermore, certain 5,8-dideaza analogues of folic acid have been evaluated for their ability to inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, another folate-dependent enzyme in the de novo purine synthesis pathway. nih.gov Among the compounds tested, 10-oxa-5,8-dideazafolic acid was identified as the most potent inhibitor of AICAR transformylase from chicken liver. nih.gov This indicates that this compound derivatives can be tailored to inhibit multiple, distinct steps within folate metabolism.

Disruption of Nucleotide Biosynthesis Pathways

The ultimate consequence of the enzymatic inhibition by dideazafolates is the severe disruption of nucleotide biosynthesis, which is fundamental to cell proliferation and survival. The specific pathway affected depends directly on the primary enzyme target of the this compound analogue.

The inhibition of GARFT by dideazafolates like Lometrexol (DDATHF) leads to a direct and potent blockade of the de novo purine synthesis pathway. nih.gov This pathway is responsible for building purine nucleotides (adenosine and guanosine) from simple precursors. acs.org GARFT catalyzes an early, essential step in this multi-reaction sequence. nih.gov

By inhibiting GARFT, Lometrexol prevents the formation of formylglycinamide ribonucleotide, causing a metabolic bottleneck. nih.gov This halt in the pathway leads to a rapid and profound depletion of intracellular purine pools, specifically ATP and GTP. nih.gov The cellular depletion of these critical energy-carrying and signaling molecules, as well as essential building blocks for DNA and RNA, directly leads to the cessation of cell growth and proliferation. nih.govmedchemexpress.com The cytotoxicity of Lometrexol is directly correlated with its ability to disrupt this pathway, and its effects can be reversed in laboratory settings by supplying cells with an external source of purines, such as hypoxanthine (B114508), which can be utilized by the alternative purine salvage pathway. nih.govnih.gov

Impact on Pyrimidine Synthesis (specifically Thymidylate)

This compound analogues act as potent inhibitors of key enzymes within nucleotide synthesis pathways. Specifically, certain derivatives directly interfere with pyrimidine synthesis by targeting thymidylate synthase (TS), the enzyme responsible for the sole de novo production of deoxythymidine monophosphate (dTMP). nih.govwikipedia.org This inhibition disrupts the methylation of deoxyuridine monophosphate (dUMP) to dTMP, a crucial step for generating the building blocks of DNA. wikipedia.orgdavuniversity.org

One such potent inhibitor is the this compound analogue 10-propargyl-5,8-dideazafolate. nih.govacs.org Its mechanism involves the formation of a stable ternary complex with thymidylate synthase and the substrate dUMP. nih.govresearchgate.net The interaction begins with a rapidly reversible formation of a this compound-dUMP-enzyme complex, which then undergoes a slow isomerization to a much more tightly bound, isolable complex. nih.govacs.org The formation of this inhibited complex is thought to be enhanced by conditions that increase the intracellular pool of dUMP. researchgate.net The stability of this complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of thymidylate. nih.govacs.org

Consequences for DNA Replication and Cell Division

The inhibition of thymidylate synthase by this compound analogues has profound consequences for cellular proliferation. The blockade of dTMP synthesis leads to a rapid depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a direct precursor required for DNA synthesis. wikipedia.org This state, often referred to as "thymineless," triggers a cascade of cellular stress responses.

The lack of sufficient dTTP stalls DNA replication, leading to DNA damage and the accumulation of chromosomal aberrations. nih.gov This disruption of DNA synthesis and integrity activates cell cycle checkpoints, ultimately causing an arrest in the S phase of the cell cycle. cancer.gov The inability to complete DNA replication and progress through the cell cycle ultimately leads to a form of programmed cell death known as thymineless death. nih.gov For instance, in L1210 leukemia cells, inhibition of thymidylate synthase by related compounds has been shown to induce DNA fragmentation, a hallmark of apoptosis. nih.gov

Molecular Interactions and Binding Dynamics

Active Site Binding Modes and Subsite Specificity

This compound analogues function as classical antifolates, acting as competitive inhibitors that bind to the folate cofactor binding site on thymidylate synthase. nih.gov The binding affinity of these inhibitors can be exceptionally high. The interaction is not solely with the enzyme itself but is critically dependent on the presence of the enzyme's other substrate, dUMP. This leads to the formation of a ternary complex (Enzyme-dUMP-Inhibitor), which is significantly more stable than the binary complex formed with the enzyme and inhibitor alone. nih.govacs.org

Studies on various antifolates targeting thymidylate synthase have revealed that binding occurs within a defined active site cavity. The inhibitor molecule orients itself to mimic the binding of the natural folate substrate. While parent 5,8-dideazafolate compounds are potent, reversible inhibitors, modifications to their structure can alter binding kinetics and affinity significantly. nih.gov For example, the iodoacetyl derivative of 2-desamino-2-methyl-5,8-dideazafolate binds more tightly than its chloroacetyl counterpart, demonstrating the sensitivity of the binding interaction to the inhibitor's chemical structure. nih.gov

Formation of Covalent Bonds with Target Enzymes

While many this compound analogues are characterized as tight-binding, reversible inhibitors, specific chemical modifications can transform them into irreversible inhibitors capable of forming covalent bonds with their target enzyme. acs.orgnih.gov An example of this is a derivative of 2-desamino-2-methyl-5,8-dideazafolate (DMDDF) modified with a chloroacetyl group at the N10-position (ClAc-DMDDF). nih.gov

Although this compound initially acts as a reversible inhibitor, it gradually inactivates thymidylate synthase irreversibly. nih.gov This inactivation is the result of the formation of a covalent bond between the inhibitor and a key amino acid residue within the enzyme's active site. nih.gov This demonstrates that while the core this compound structure directs the compound to the correct binding site, a reactive moiety can be incorporated to create a permanent, covalent linkage, thus permanently disabling the enzyme. nih.gov

Role of Specific Amino Acid Residues in this compound-Enzyme Complex Formation (e.g., Cysteine-146 in TS)

The catalytic mechanism of thymidylate synthase and its inhibition by dideazafolates are critically dependent on specific amino acid residues in the active site. In E. coli TS, Cysteine-146 (Cys-146) is a pivotal residue. nih.govnih.govnih.gov This cysteine acts as the catalytic nucleophile, initiating the reaction by attacking the 6-position of the dUMP ring. nih.govpnas.org

The importance of Cys-146 is highlighted in its interaction with reactive this compound analogues. For the irreversible inhibitor ClAc-DMDDF, it is precisely this Cys-146 residue that reacts to form a covalent bond, leading to the enzyme's inactivation. nih.gov Mutagenesis studies further confirm the essential role of this residue; replacing Cys-146 with serine reduces the enzyme's activity by a factor of 5,000, while substituting it with alanine (B10760859) or glycine renders the enzyme catalytically inactive. nih.govpnas.org These findings underscore that Cys-146 is not only essential for the catalytic process but is also the specific target for covalent modification by certain this compound derivatives.

Mutant Enzyme Effect on Activity Effect on dUMP Binding Reference
Cys-146 -> SerReduced by 5000xNot appreciably altered pnas.org, nih.gov
Cys-146 -> AlaInactiveNot appreciably altered pnas.org, nih.gov
Cys-146 -> GlyInactiveWeaker binding (Kd ~5x higher) pnas.org
Cys-146 -> ThrInactiveWeaker binding (Kd ~15x higher) pnas.org

Conformational Changes in Enzymes upon this compound Binding

The binding of inhibitors like this compound analogues to their target enzymes is not a simple lock-and-key interaction but a dynamic process that induces significant conformational changes in the enzyme's structure. nih.gov Upon binding of antifolate agents to human thymidylate synthase, distinct regions of the enzyme, including specific insert loops, undergo positional shifts, moving toward the catalytic center. nih.gov

This induced fit mechanism can effectively lock the enzyme in a non-productive or "closed" structural state. nih.govresearchgate.net This conformational change can trap the substrates and inhibitor within the active site, preventing the necessary dynamic motions and further conformational shifts required for the catalytic cycle to proceed and for products to be released. nih.gov This results in a "dynamic dysfunction," where the enzyme is essentially frozen in an inhibited state, unable to perform its catalytic function. nih.govresearchgate.net

Influence of Electrostatic Surface Potentials on Binding Affinity

The binding affinity of this compound inhibitors to their target enzymes, primarily glycinamide ribonucleotide formyltransferase (GARFTase), is profoundly influenced by electrostatic interactions. nih.gov These forces are dictated by the distribution of electrical charges across the molecular surfaces of both the inhibitor and the enzyme's active site. The resulting electrostatic potential creates a specific field that is crucial for molecular recognition, orientation, and the ultimate stability of the enzyme-inhibitor complex.

A fundamental principle governing this interaction is electrostatic complementarity. nih.govsci-hub.se This concept posits that for optimal binding, the electrostatic potential of the ligand and the protein's binding pocket should be complementary—meaning regions of positive potential on one molecule align with regions of negative potential on the other. sci-hub.se this compound, like its natural folate counterparts, possesses negatively charged carboxylate groups in its glutamate tail. These groups are drawn to positively charged or polar regions within the GARFTase active site, which are formed by the specific arrangement of amino acid residues. nih.govnih.gov

The active site of GARFTase is not merely a passive receptacle but a precisely organized environment. Research indicates it is a low-dielectric environment, which enhances the strength of electrostatic interactions. ebi.ac.uk Key amino acid residues are critical in shaping the electrostatic landscape. For instance, in E. coli GARFTase, which shares high similarity with the human enzyme, residues such as Asp144 and His108 are instrumental. ebi.ac.ukresearchgate.net Asp144 can form a salt bridge with His108, creating a defined charge distribution that helps position the substrate (or inhibitor) correctly. ebi.ac.uk This pre-organized electrostatic field is a significant contributor to the binding energy. nih.gov The binding of this compound is therefore dependent on how well its own electrostatic surface potential matches this pre-formed enzymatic field.

The pH of the cellular environment can also alter the electrostatic potential by changing the protonation state of titratable residues within the active site, thereby influencing binding and enzyme activity. researchgate.netnih.gov Studies on human folate receptors have shown that changes in pH between the extracellular environment and endosomal compartments lead to significant conformational changes driven by altered electrostatic interactions, facilitating ligand binding and release. nih.gov A similar pH-dependent modulation of the electrostatic surface potential within the GARFTase active site affects the binding affinity of this compound analogues. nih.gov

Computational methods, such as molecular dynamics simulations and binding free energy calculations, are essential tools for quantifying the contribution of electrostatic forces. researchgate.netnih.govresearchgate.net These analyses dissect the total binding free energy into its constituent parts, including van der Waals forces, solvation energy, and electrostatic energy. nih.gov This allows for a detailed understanding of how modifications to an inhibitor's structure can alter its electrostatic profile and, consequently, its binding affinity.

The following data table provides a representative breakdown of the energetic components contributing to the binding of a natural substrate versus a potent inhibitor like a this compound analogue at the GARFTase active site. The values illustrate the significant role of favorable electrostatic interactions in the high-affinity binding of the inhibitor.

Interactive Data Table

Structure Activity Relationship Sar Studies of Dideazafolate Analogs

Identification of Structural Determinants for Enzyme Inhibitory Potency

SAR studies have been crucial in pinpointing the specific molecular features of dideazafolate analogs that govern their inhibitory activity against key enzymes in the folate pathway, primarily glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and dihydrofolate reductase (DHFR).

Key Structural Features for GARFT Inhibition:

The 5-Position: Isosteric replacement of nitrogen with carbon at the 5-position of the pteridine (B1203161) ring is a fundamental requirement for GARFT inhibition. nih.gov 5-Deazatetrahydrofolate demonstrates comparable inhibitory activity to 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), highlighting the significance of this modification. nih.gov

The Pyridopyrimidine Ring: A reduced pyridopyrimidine ring system is essential for potent GARFT inhibition. nih.gov Analogs with an oxidized ring, such as 5,10-dideazafolic acid, are poor inhibitors of the enzyme. nih.gov

The N-8 Position: The presence of the nitrogen atom at the 8-position is important for binding to GARFT, likely through the formation of hydrogen bonds. nih.gov

The 2-Amino Group: The 2-amino group on the pteridine ring plays a significant role in the binding of this compound analogs to GARFT. nih.gov Its removal, as in 2-desamino-5,10-dideazatetrahydrofolate, results in a poor inhibitor. nih.gov

The Phenyl Ring: The structure of the phenyl ring is not a primary determinant of GARFT inhibition by monoglutamate forms of these compounds. nih.gov Analogs where the phenyl ring is replaced by a cyclohexyl ring or methylene (B1212753) groups retain inhibitory activity. nih.gov

The Side Chain: The glutamic acid side chain does not appear to be a primary determinant for the inhibition of purified GARFT by monoglutamate forms. nih.gov For instance, 5,10-dideazatetrahydropteroic acid, which lacks the glutamate (B1630785) moiety, is as active as DDATHF in inhibiting the purified enzyme. nih.gov

Key Structural Features for DHFR Inhibition:

The 2,4-Diamino Configuration: Similar to classical antifolates like methotrexate (B535133), the 2,4-diamino substitution pattern on the pyrimidine (B1678525) ring is a strong determinant for potent DHFR inhibition. acs.org

5-Deaza vs. 5,10-Dideaza Analogs: In studies comparing different this compound series, 5-deaza analogs have generally shown greater potency and selectivity against DHFR from various organisms compared to their 5,10-dideaza counterparts. nih.gov

N10-Substitutions: Modifications at the N10 position can influence DHFR inhibitory activity. For example, a 5-deaza N10-methyl analog with a 3,4,5-trimethoxy substitution on the aniline (B41778) ring demonstrated a good balance of potency and selectivity against both Toxoplasma gondii and Pneumocystis carinii DHFR. nih.gov

Table 1: Impact of Structural Modifications on Enzyme Inhibition

Structural Modification Effect on GARFT Inhibition Effect on DHFR Inhibition Reference
Carbon at 5-positionEssential for activityCan contribute to potency nih.gov
Reduced Pyridopyrimidine RingCrucial for activityImportant for binding nih.gov
Nitrogen at 8-positionImportant for bindingNot a primary focus of cited studies nih.gov
2-Amino GroupImportant for bindingPart of the essential 2,4-diamino configuration nih.govacs.org
Phenyl Ring SubstitutionsNot a primary determinantCan influence potency and selectivity nih.gov
Glutamate Side ChainNot essential for purified enzymeNot a primary focus of cited studies nih.gov
5-Deaza vs. 5,10-DideazaBoth can be active5-Deaza often more potent and selective nih.gov
N10-SubstitutionsCan modulate activityCan significantly impact potency nih.govnih.gov

Correlation of Modifications with Substrate Efficiency for Folylpolyglutamate Synthetase (FPGS)

The conversion of this compound analogs to their polyglutamated forms by folylpolyglutamate synthetase (FPGS) is a critical step for their cellular retention and, consequently, their antitumor activity. The efficiency of this process is highly dependent on the specific structural features of the analog.

The Glutamate Moiety: The presence of a glutamate side chain is a prerequisite for recognition and catalysis by FPGS. Analogs where the glutamate is replaced, for instance by aspartic acid, are not substrates for polyglutamation. nih.gov

Side Chain Length: The length of the side chain can influence substrate efficiency. For example, 5,10-dideazatetrahydrohomofolate was found to be a more potent inhibitor of GARFT than DDATHF, while 5,10-dideazatetrahydronorfolate was less active. nih.gov

Modifications to the Glutamate Side Chain: Replacing the glutamic acid side chain with moieties like homocysteic acid, 2-amino-4-phosphonobutanoic acid, or ornithine can significantly impact the analog's ability to act as an inhibitor of FPGS. nih.gov

The polyglutamated forms of dideazafolates are significantly more potent inhibitors of GARFT than their monoglutamate counterparts. nih.gov This enhanced inhibitory activity, coupled with their prolonged intracellular retention, underscores the pivotal role of FPGS in the mechanism of action of these compounds. nih.gov

Impact of Substitutions on Cellular Activity and Growth Inhibition

The ultimate biological effect of a this compound analog is a culmination of its enzymatic inhibitory profile, its efficiency as an FPGS substrate, and its ability to be transported into cells.

Polyglutamation and Cytotoxicity: A strong correlation exists between the ability of an analog to be polyglutamated and its cytotoxicity. nih.gov For example, an analog of DDATHF with an aspartic acid side chain, which is not a substrate for FPGS, was only weakly cytotoxic despite being an effective inhibitor of purified GARFT. nih.gov This highlights that potent enzyme inhibition alone is insufficient for cellular activity; metabolic activation via polyglutamation is essential.

Enzyme Selectivity and Cellular Effects: While some dideazafolates, particularly those with a 2,4-diamino configuration, are potent inhibitors of DHFR, their primary mode of cytotoxic action is often attributed to the inhibition of GARFT. acs.org This is because the levels of DHFR in mammalian cells are typically much higher than those of GARFT. acs.org

Comparative Analysis of this compound Analogs

Comparing different series of this compound analogs has provided valuable insights into the SAR of this class of compounds.

5-Deaza vs. 5,10-Dideaza Analogs: As previously mentioned, in the context of DHFR inhibition, 5-deaza compounds have often been found to be more potent and selective than their 5,10-dideaza counterparts. nih.gov

Impact of N10-Substitutions: A series of 5,8-dideazafolates with various substituents at the N10 position were evaluated as inhibitors of L5178Y GARFT. nih.gov All tested analogs, which included ethyl, isopropyl, and propargyl groups, demonstrated competitive inhibition, with Ki values ranging from 2 to 32 microM. nih.gov

Side Chain Variations: The replacement of the glutamate side chain in 5-deazafolate (B15374431) and 5-deazatetrahydrofolate with other acidic amino acids has been explored to develop inhibitors of FPGS and GARFT. nih.gov

Table 2: Comparative Inhibitory Activity of Selected this compound Analogs

Analog Series Primary Target(s) Key SAR Findings Reference
2,4-Diamino-5-deaza and 5,10-dideaza antifolatesDHFR5-Deaza analogs were generally more potent and selective DHFR inhibitors than the 5,10-dideaza analogs. nih.gov
5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) analogsGARFTA reduced pyridopyrimidine ring, N-8, and the 2-amino group are crucial for GARFT inhibition. Polyglutamation is key for cytotoxicity. nih.gov
N10-Substituted 5,8-dideazafolatesGARFTA range of N10-substituents are tolerated, leading to competitive inhibitors of GARFT. nih.gov
Side Chain-Modified 5-DeazafolatesFPGS, GARFTModifications to the glutamate side chain can modulate inhibitory activity against both FPGS and GARFT. nih.gov

Cellular Pharmacology and Transport Mechanisms of Dideazafolates

Mechanisms of Cellular Uptake

Dideazafolates, like physiological folates, are hydrophilic molecules that cannot readily diffuse across the lipid bilayer of the cell membrane. nih.gov Consequently, their entry into mammalian cells is facilitated by specialized carrier-mediated transport systems. nih.gov The primary pathways for the uptake of dideazafolates such as pemetrexed (B1662193) and lometrexol (B1675047) are the Reduced Folate Carrier (RFC) and the Folate Receptor (FR). drugbank.comaacrjournals.orgnih.gov The relative contribution of each system can vary significantly between different cell types and can be influenced by factors such as the pH of the tumor microenvironment. nih.govnih.gov

The Reduced Folate Carrier (RFC), also known as SLC19A1, is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates and antifolates at physiological pH (approximately 7.4). nih.govwikipedia.orgnih.gov It functions as an anion antiporter, exchanging folate derivatives for intracellular organic phosphates. wikipedia.orgwikipedia.orgnih.gov Dideazafolates like pemetrexed are recognized and transported by the RFC. drugbank.comaacrjournals.org The efficiency of RFC-mediated transport is a critical determinant of the sensitivity of cancer cells to these drugs. drugbank.com For instance, a marked decrease in the expression of the RFC1 gene has been shown to be the molecular mechanism of resistance in certain methotrexate-resistant human breast cancer cells due to impaired drug uptake. drugbank.com

The Folate Receptor (FR) system comprises a family of high-affinity, glycosylphosphatidylinositol (GPI)-anchored cell surface glycoproteins. nih.gov FRα, in particular, is frequently overexpressed in various solid tumors while having limited expression in normal tissues. nih.govresearchgate.net Unlike the RFC, the FR internalizes its ligands, including dideazafolates, through a receptor-mediated endocytosis process sometimes referred to as potocytosis. nih.gov This process involves the binding of the folate or antifolate to the receptor, followed by the invagination of the cell membrane to form intracellular vesicles. nih.govresearchgate.net These vesicles then deliver their contents into the cell. nih.gov Pemetrexed has been shown to bind to folate receptor-α with a very high affinity, comparable to that of folic acid itself. aacrjournals.org

The efficiency of dideazafolate transport varies considerably among different cancer cell lines, reflecting differences in the expression and function of uptake carriers like the RFC and FR. This variation can significantly impact a cell line's sensitivity to a given this compound.

For example, a novel, high-affinity transport system highly specific for pemetrexed was identified in human mesothelioma cell lines. In the NCI-H28 cell line, this transporter demonstrated a very low influx Kt (a measure of affinity, where lower values indicate higher affinity) of 30 nM, indicating highly efficient uptake. nih.gov In contrast, studies on methotrexate-resistant breast cancer cells (MTXR ZR-75-1) revealed that resistance was linked to a marked decrease in RFC1 transcript levels and protein expression compared to the parental cell line, leading to impaired drug uptake. drugbank.com

The differential sensitivity of various cell lines to the effects of transport inhibitors also highlights these intrinsic differences. In a study investigating the antifolate lometrexol, the nucleoside transport inhibitor dipyridamole (B1670753) was able to block the rescue of cells by hypoxanthine (B114508) in A549 (lung carcinoma), HeLa (cervical cancer), and CHO (Chinese hamster ovary) cells, but not in cell lines like CCRF-CEM (leukemia) or HCT116 (colon cancer). nih.gov This suggests a difference in the transport systems responsible for hypoxanthine salvage, which is crucial for bypassing the effects of lometrexol. nih.gov

Table 1: Comparative Transport Characteristics for Dideazafolates and Related Compounds in Various Cell Lines
Cell LineCancer TypeCompoundTransport System/ObservationKey FindingReference
NCI-H28MesotheliomaPemetrexedNovel High-Affinity TransporterHigh-affinity uptake with an influx Kt of 30 nM and Vmax of 10 nmol/g protein/min. nih.gov nih.gov
MTXR ZR-75-1Breast CancerMethotrexate (B535133)Reduced Folate Carrier (RFC)Marked decrease in RFC1 expression compared to parental line, conferring resistance. drugbank.com drugbank.com
A549, HeLa, CHOLung, Cervical, OvaryLometrexol/HypoxanthineHypoxanthine TransportHypoxanthine transport is sensitive to dipyridamole, potentiating lometrexol cytotoxicity. nih.gov nih.gov
CCRF-CEM, HCT116Leukemia, ColonLometrexol/HypoxanthineHypoxanthine TransportHypoxanthine transport is insensitive to dipyridamole, allowing rescue from lometrexol. nih.gov nih.gov

Intracellular Metabolism: Polyglutamation of Dideazafolates

Upon entering the cell, the pharmacological activity of dideazafolates is profoundly enhanced through a crucial metabolic process known as polyglutamylation. This process involves the sequential addition of glutamate (B1630785) residues to the drug molecule. nih.govresearchgate.net

The enzyme responsible for polyglutamation is Folylpolyglutamate Synthetase (FPGS). researchgate.netuniprot.org This ATP-dependent enzyme catalyzes the formation of a peptide bond between the γ-carboxyl group of the this compound and the amino group of a glutamate molecule, a process that can be repeated to form long polyglutamate chains. researchgate.net Dideazafolates, particularly pemetrexed and lometrexol, are excellent substrates for FPGS, often superior to both the natural folate substrates and the classic antifolate methotrexate. aacrjournals.orgaacrjournals.org

The efficiency of this conversion is remarkable; pemetrexed is polyglutamated approximately 90- to 200-fold more efficiently than methotrexate and 6- to 13-fold more efficiently than lometrexol. aacrjournals.org This rapid and extensive conversion to polyglutamate forms is a key feature of dideazafolates. aacrjournals.org Genetic variations in the FPGS gene can alter the enzyme's efficiency, potentially impacting the efficacy of antifolate therapy. clinpgx.org For example, certain nonsynonymous coding single nucleotide polymorphisms in FPGS have been shown to reduce the enzyme's ability to metabolize pemetrexed. clinpgx.org

Table 2: Relative Polyglutamylation Efficiency and Impact of FPGS Variants
CompoundRelative Polyglutamylation EfficiencyFPGS VariantEffect on Antifolate MetabolismReference
Pemetrexed~90-200x more efficient than MethotrexateR424CReduced in vitro enzyme velocity for pemetrexed by 1.6-fold. clinpgx.org aacrjournals.orgclinpgx.org
Pemetrexed~6-13x more efficient than LometrexolS457FReduced in vitro enzyme velocity for pemetrexed by 2.6-fold. clinpgx.org aacrjournals.orgclinpgx.org
Lometrexol---
MethotrexateBaseline--

Polyglutamylation serves two primary purposes that enhance the efficacy of dideazafolates. First, the addition of multiple negatively charged glutamate residues effectively traps the drug inside the cell, as the polyanionic molecule cannot easily traverse the cell membrane via efflux transporters. drugbank.comresearchgate.netnih.gov This leads to a significant increase in the intracellular concentration and half-life of the drug, resulting in prolonged target enzyme inhibition. drugbank.com

Enhanced Enzyme Inhibition by Polyglutamated Dideazafolates

The metabolic conversion of this compound analogues to their polyglutamated forms is a critical determinant of their pharmacological activity. This post-translational modification, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), significantly enhances their inhibitory potency against key enzymes in the folate-dependent pathways of purine (B94841) and thymidylate biosynthesis. The addition of multiple glutamate residues to the this compound molecule increases its affinity for target enzymes, leading to more potent and sustained inhibition.

Polyglutamation substantially increases the binding affinity of dideazafolates and related antifolates to their target enzymes. For instance, the polyglutamate derivatives of 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), also known as lometrexol, exhibit a markedly increased inhibitory effect on glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway. Research has shown that polyglutamated forms of DDATHF bind up to 100 times more tightly to GARFT than the monoglutamate form. targetmol.com Similarly, for the antifolate pemetrexed, which also targets multiple folate-dependent enzymes, polyglutamation dramatically increases its inhibitory capacity. The pentaglutamate form of pemetrexed is approximately 100 times more potent as an inhibitor of thymidylate synthase (TS) and shows a similarly enhanced inhibition of GARFT compared to its monoglutamate counterpart. aacrjournals.org

The this compound raltitrexed, a specific inhibitor of thymidylate synthase, also demonstrates this principle. Its polyglutamated derivatives are reported to have approximately 100-fold greater inhibitory potency against TS than the parent drug. targetmol.comnih.gov This enhanced inhibition is a key factor in the cytotoxic effects of these compounds. The increased negative charge and molecular size of the polyglutamated antifolates contribute to a tighter and more prolonged interaction with the enzyme's active site.

The extent of this enhanced inhibition can vary depending on the specific this compound, the target enzyme, and the length of the polyglutamate chain. For example, studies with the antifolate 10-deazaaminopterin (B1664510), an analogue of aminopterin (B17811), have shown a complex relationship between the number of glutamate residues and the inhibition of dihydrofolate reductase (DHFR). While polyglutamylation of methotrexate, another DHFR inhibitor, leads to a stepwise decrease in the concentration required for 50% inhibition (IC50), the pattern for 10-deazaaminopterin is more intricate, with the IC50 value initially increasing with the addition of glutamate residues before decreasing with longer polyglutamate chains. aacrjournals.org

Table 1: Enhanced Inhibition of Target Enzymes by Polyglutamated Antifolates This table provides examples of the increased inhibitory potency of polyglutamated forms of dideazafolates and related antifolates against their target enzymes.

Antifolate Target Enzyme Form Ki or Potency Fold Increase in Potency Reference(s)
Pemetrexed Thymidylate Synthase Pentaglutamate - ~100x aacrjournals.org
Pemetrexed GARFT Pentaglutamate - ~100x aacrjournals.org
Raltitrexed Thymidylate Synthase Polyglutamates - ~100x targetmol.comnih.gov
Lometrexol (DDATHF) GARFT Polyglutamates - Up to 100x tighter binding targetmol.com
LY309887 GARFT Monoglutamate 6.5 nM 9x more potent than Lometrexol nih.gov

Cellular Retention and Accumulation Dynamics

A crucial aspect of the cellular pharmacology of dideazafolates is their intracellular retention and accumulation, processes that are intrinsically linked to their polyglutamation. The conversion to polyglutamated derivatives is essential for the long-term retention of these drugs within the cell, thereby prolonging their inhibitory action on target enzymes. researchgate.net

The primary mechanism for the enhanced retention of polyglutamated dideazafolates is the prevention of their efflux from the cell. nih.gov While the monoglutamate forms of these antifolates can be transported out of the cell by various efflux pumps, the addition of the highly charged polyglutamate tail effectively traps the drug intracellularly. This is because the polyglutamated forms are generally poor substrates for the efflux transporters that recognize the parent drug. Studies with the classic antifolate methotrexate have demonstrated that its polyglutamate derivatives are retained within cells for extended periods in a non-effluxable form, leading to prolonged inhibition of metabolic pathways. jci.org For example, in L1210 leukemia cells, the parent methotrexate compound was observed to have an efflux half-life of 15 minutes, whereas its monoglutamated form had a significantly longer half-life of 50 minutes, highlighting the impact of even a single additional glutamate residue on cellular retention. nih.gov

The accumulation of dideazafolates is a dynamic process influenced by the rate of uptake, the activity of folylpolyglutamate synthetase (FPGS), and the activity of efflux transporters. Lometrexol, for instance, is known to be avidly polyglutamated and retained in tissues that express FPGS. nih.gov The progressive accumulation of lometrexol in red blood cells, long after plasma concentrations have become undetectable, is a testament to its long-term cellular retention and has been correlated with its cumulative toxicity. nih.gov

However, the cellular retention is not absolute, as certain efflux transporters, such as members of the multidrug resistance protein (MRP/ABCC) family and the breast cancer resistance protein (BCRP/ABCG2), have been shown to transport not only monoglutamated antifolates but also their di- and triglutamate derivatives. researchgate.net This suggests a complex interplay between polyglutamation and efflux mechanisms in determining the ultimate intracellular concentration and therapeutic efficacy of dideazafolates.

Table 2: Cellular Retention of Antifolates This table presents data illustrating the enhanced cellular retention of polyglutamated antifolates compared to their monoglutamate forms.

Compound Cell Line Form Efflux Half-Life (T1/2) Observation Reference(s)
Methotrexate L1210 Monoglutamate (MTX) 15 +/- 2 min - nih.gov
Methotrexate L1210 Diglutamate (MTX+G1) 50 +/- 9 min - nih.gov
Lometrexol Human Red Blood Cells Polyglutamates Long-term Rising levels observed long after plasma clearance nih.gov
Methotrexate Human Breast Cancer Cells Polyglutamates > 24 hours Prolonged retention in a non-effluxable form jci.org

Biochemical Mechanisms of Resistance to Dideazafolates

Alterations in Membrane Transport Systems

The cellular uptake of folates and antifolates is critically dependent on specific membrane transport systems. Modifications to these systems can significantly impact intracellular drug concentrations, leading to resistance.

Reduced Expression or Loss-of-Function Mutations of RFC

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a high-affinity, bidirectional transporter responsible for the uptake of reduced folates and many antifolates, including dideazafolates such as pemetrexed (B1662193) and raltitrexed. Current time information in IN.nih.govamegroups.orgnih.govaacrjournals.orgscispace.com A reduction in RFC expression or the presence of inactivating mutations within the RFC protein can severely impair the cellular influx of these drugs, thereby conferring resistance.

  • Specific RFC Mutations and Resistance:
  • In HCT-15 colon cancer cells, a glycine (B1666218) to arginine substitution at amino acid 401 (G401R) in RFC led to a loss of RFC function. This RFC-mutated clone (PT1) exhibited 178-fold resistance to PT632, 4-fold resistance to methotrexate (B535133) (MTX), and 20-fold resistance to raltitrexed. While PT1 cells showed reduced pemetrexed uptake, their sensitivity to pemetrexed was paradoxically enhanced under certain conditions, highlighting the complex interplay of transport mechanisms. nih.gov
  • The SLC19A1 gene, encoding RFC, has been found to be transcriptionally silenced, mutated, or subject to allele loss in various antifolate-resistant cell lines, including those resistant to PT523. For instance, a specific RFC allele in PT523-resistant cells contained mutations L143P, A147V, R148G, and Q150Stop, resulting in an approximately 80%-99% loss of RFC protein and methotrexate transport. nih.gov
  • Decreased RFC expression has been observed in pemetrexed-resistant non-small cell lung cancer (NSCLC) cells, with some studies noting a marked downregulation (P<0.050). nih.govnih.gov
  • Polymorphisms within the SLC19A1 gene have been associated with differential transport and toxicity of MTX. nih.govscispace.com
  • Contribution of Efflux Pumps (e.g., Multidrug Resistance-associated Proteins, Breast Cancer Resistance Protein)

    ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), are efflux pumps that can mediate the transport of various drugs, including antifolates and their polyglutamated metabolites, out of the cell. Current time information in IN.nih.govnih.govresearchgate.nete-crt.org Overexpression of these transporters can lead to reduced intracellular drug accumulation and contribute to acquired resistance.

  • Efflux Pump Involvement:
  • BCRP/ABCG2, in particular, has been identified as a transporter of methotrexate polyglutamates. Current time information in IN.e-crt.org
  • A specific mutation in BCRP, Gly482 (G482), has been shown to confer high-level resistance to several hydrophilic antifolates, including methotrexate, GW1843, and Tomudex (raltitrexed), with resistance factors exceeding several thousand-fold for Tomudex. aacrjournals.org
  • Loss of MRP1 expression has also been suggested to contribute to antifolate resistance by potentially altering intracellular folate pools. Current time information in IN.
  • Modifications to Target Enzymes

    Alterations in the target enzymes themselves, either through increased production or structural modifications, represent a direct mechanism by which cells can evade the inhibitory effects of dideazafolates.

    Increased Expression of Target Enzymes (e.g., TS, DHFR)

    An elevated cellular level of the target enzyme can overcome the inhibitory effects of a drug, as a higher concentration of the enzyme may still allow for sufficient catalytic activity despite drug binding. Gene amplification and subsequent overexpression of TS and DHFR are well-established mechanisms of resistance to antifolates. Current time information in IN.nih.govnih.govresearchgate.netcore.ac.ukdntb.gov.uaresearchgate.net

  • Enzyme Overexpression in Resistance:
  • Methotrexate-resistant MCF-7 breast cancer cells have shown more than a 30-fold increase in dihydrofolate reductase (DHFR) levels. Current time information in IN.
  • Pemetrexed-resistant NSCLC cell lines have demonstrated higher gene copy numbers of thymidylate synthase (TS). nih.gov
  • FDH-resistant A549 cells exhibited strongly up-regulated DHFR, contributing to resistance. researchgate.net
  • Mutations Leading to Decreased Affinity for Dideazafolate

    Mutations within the active sites of TS or DHFR can alter the enzyme's three-dimensional structure, leading to a reduced binding affinity for dideazafolates. This diminished interaction prevents effective inhibition, allowing the enzyme to maintain its catalytic function and conferring drug resistance. researchgate.netaacrjournals.orgresearchgate.netntu.edu.sgtennessee.eduescholarship.orgcore.ac.ukresearchgate.net

  • Mutations Affecting Enzyme Affinity:
  • Mutations in DHFR can result in thousands-fold lower affinity for antifolates like MTX. Current time information in IN.researchgate.netntu.edu.sg For example, the H30N mutation in bacterial DHFR can cause 2.4- to 48-fold losses in affinity for propargyl-linked antifolates. researchgate.net
  • Specific mutations in TS, such as those in the Arg50-loop or at Tyr33, have been shown to confer resistance to antifolates like Thymitaq (AG337) and 5-fluorodeoxyuridine (5-FdUR). dntb.gov.ua
  • The K48Q mutation in E. coli TS significantly reduced its catalytic rate (kcat) and increased the Michaelis constant (Km) for the cofactor, while also preventing the formation of ternary complexes with certain inhibitors like propargyl-dideazafolate (PDDF). ebi.ac.uk
  • Impaired Polyglutamation as a Resistance Mechanism

    Polyglutamation, the process of adding multiple glutamate (B1630785) residues to antifolates, is catalyzed by folylpolyglutamate synthetase (FPGS). This modification is crucial for enhancing intracellular retention and increasing the affinity of antifolates for their target enzymes, thereby amplifying their cytotoxic effects. Resistance can arise from defects in this process.

    Reduced FPGS Activity: A significant reduction in FPGS activity is a primary mechanism of resistance to polyglutamation-dependent antifolates. Current time information in IN.nih.govamegroups.orgnih.govaacrjournals.orgebi.ac.ukiiarjournals.orgacs.orgfrontiersin.orgresearchgate.netcuni.czacs.org

  • In studies involving antifolate-resistant cell lines, such as CCRF-CEM sublines, more than 90% loss of FPGS activity was observed in eleven out of fourteen resistant lines. iiarjournals.orgcuni.cz
  • A specific Cys346Phe mutation in FPGS was identified in one antifolate-resistant subline, mapping to the active site and likely interfering with its catalytic function. iiarjournals.org
  • Decreased FPGS expression has been noted in pemetrexed-resistant NSCLC cell lines (A549 and PC6). nih.govnih.gov
  • Relapse-specific FPGS mutations directly lead to reduced methotrexate polyglutamation and are associated with MTX resistance in childhood acute lymphoblastic leukemia. nih.gov
  • Increased Gamma-Glutamyl Hydrolase (GGH) Activity: Conversely, increased activity of gamma-glutamyl hydrolase (GGH), also known as folylpolyglutamate hydrolase (FPH), which cleaves glutamate residues from polyglutamated antifolates, can also lead to resistance. Current time information in IN.amegroups.orgnih.govnih.govaacrjournals.orgresearchgate.netacs.orgacs.org This enzyme reduces the intracellular accumulation of active polyglutamated antifolates.

  • Resistant cell lines have shown severalfold increased GGH activity, resulting in lower levels of antifolate polyglutamates. nih.govresearchgate.net
  • Higher GGH expression has been observed in pemetrexed-resistant adenocarcinoma samples compared to sensitive ones. iiarjournals.org

  • Influence of Physiological Folate Levels on this compound Efficacy and Resistance

    Physiological concentrations of folates critically influence the cellular response to this compound antimetabolites, impacting both their efficacy and the development of resistance. Dideazafolates are a class of compounds that interfere with folate-dependent metabolic pathways essential for cell proliferation, such as purine (B94841) and thymidylate biosynthesis genome.jp. The cellular environment, particularly the availability and form of folates, can significantly alter how these drugs function within a cell researchgate.netnih.gov.

    Mechanisms of Folate Influence

    The interplay between physiological folate levels and this compound activity is mediated through several key biochemical mechanisms:

    Competition for Cellular Uptake: Dideazafolates, like other antifolates, often require specific membrane transporters for cellular entry. For instance, the reduced folate carrier (RFC) is a primary transporter for many clinically relevant antifolates, including methotrexate and pralatrexate (B1268) nih.govresearchgate.net. Elevated physiological concentrations of endogenous folates, or exogenous folate supplementation, can compete with dideazafolates for binding to these transporters. This competition can reduce the rate of this compound influx into the cell, thereby lowering intracellular drug concentrations and diminishing its therapeutic effect nih.govnih.gov.

    Impact on Polyglutamylation: A crucial step for the sustained activity and intracellular retention of many antifolates, including dideazafolates, is their polyglutamylation. This process, catalyzed by folylpolyglutamate synthetase (FPGS), adds glutamate residues to the antifolate molecule, increasing its intracellular half-life and affinity for target enzymes scholaris.canih.gov. Cellular folate status can significantly impact polyglutamylation. High intracellular folate levels, often resulting from increased folate transport or availability, can lead to reduced polyglutamation of dideazafolates. This impaired polyglutamylation is a significant mechanism of resistance, as it lowers the effective intracellular concentration of the active drug form capes.gov.brscholaris.canih.gov.

    Alterations in Folate Transport and Metabolism: Beyond direct competition, cellular folate homeostasis can influence this compound resistance through adaptive changes. For instance, sustained exposure to altered folate levels might induce changes in the expression or activity of folate transporters or enzymes involved in folate metabolism, indirectly contributing to a resistant phenotype genome.jpresearchgate.netnih.govmdpi.com.

    Comparative Efficacy Under Varying Folate Conditions

    Research has directly illustrated how different folate environments can drastically alter this compound sensitivity. Studies involving cell lines selected for resistance to 5,10-dideazatetrahydrofolate have shown a conditional resistance phenotype dependent on the folate source provided in the culture media. When these cell variants were cultured in media supplemented with high levels of folic acid (a common synthetic form), they exhibited a substantial 400-fold resistance to 5,10-dideazatetrahydrofolate. This resistance was mechanistically linked to enhanced folic acid transport, which led to an expanded intracellular folate pool. This expanded pool subsequently impaired the polyglutamation of 5,10-dideazatetrahydrofolate, thereby reducing its retention and activity capes.gov.br.

    In contrast, when the same cell variants were cultured in media supplemented with folinic acid (a reduced folate form), they displayed an increased sensitivity, becoming 2.5-fold more sensitive to 5,10-dideazatetrahydrofolate compared to wild-type cells. This observation suggests that physiological or near-physiological folate forms can support optimal drug activity and retention, likely through efficient polyglutamylation capes.gov.br. These findings underscore that the specific form and concentration of folate in the cellular environment are critical determinants of this compound efficacy and resistance. Physiological folate levels in human plasma typically range from 150 to 450 nM, whereas standard cell culture media often employ much higher, non-physiological concentrations (e.g., 2200-9000 nM), which can confound experimental results and highlight the importance of considering folate status in resistance studies mdpi.com.

    Data Table: Influence of Folate Conditions on this compound Resistance

    Folate ConditionCell Model/SystemThis compound StudiedResistance/SensitivityPrimary Mechanism(s) InvolvedCitation
    High Folic AcidL1210 cell variants5,10-dideazatetrahydrofolate400-fold resistantReduced polyglutamylation due to enhanced folic acid transport and expanded cellular folate pool. capes.gov.br
    Folinic AcidL1210 cell variants5,10-dideazatetrahydrofolate2.5-fold more sensitiveOptimal polyglutamylation and cellular retention, supporting drug activity. capes.gov.br

    The cellular concentration and specific forms of folates significantly modulate the efficacy and resistance profiles of dideazafolates. High extracellular folate levels, particularly readily transported forms like folic acid, can confer resistance through multiple pathways, including competition for cellular uptake and target enzymes. Crucially, elevated folate levels can impair the essential intracellular polyglutamation of dideazafolates, leading to reduced drug retention and diminished therapeutic activity. Conversely, physiological levels of certain folate derivatives may enhance this compound sensitivity. Therefore, understanding and controlling cellular folate status is paramount for optimizing this compound-based therapies and overcoming resistance.

    Advanced Research Methodologies and Techniques Applied to Dideazafolate Studies

    Biochemical and Enzymatic Assay Platforms

    Biochemical and enzymatic assays are fundamental in characterizing the inhibitory properties of dideazafolates. These platforms provide quantitative data on their potency and cellular activity.

    The inhibitory potential of a compound against its target enzyme is a critical determinant of its efficacy. This is often quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, while the IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. researchgate.net

    Lometrexol (B1675047), a prominent dideazafolate analog also known as 5,10-dideazatetrahydrofolic acid (DDATHF), is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. medchemexpress.comnih.gov Another this compound, LY309887 (6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid), was found to have a Kᵢ of 6.5 nM for GARFT, which is nine times more potent than Lometrexol. nih.gov This suggests an estimated Kᵢ for Lometrexol in the range of 58.5 nM. These values underscore the tight-binding nature of these inhibitors to their target enzyme.

    Table 1: In Vitro Enzyme Inhibition of this compound Analogs

    Compound Target Enzyme Ki (nM)
    LY309887 GARFT 6.5 nih.gov

    This table presents the inhibition constants (Ki) of this compound analogs against their target enzyme, glycinamide ribonucleotide formyltransferase (GARFT).

    To assess the cytostatic or cytotoxic effects of dideazafolates, cell-based growth inhibition assays are widely employed. These assays measure the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

    Lometrexol has demonstrated potent growth inhibition in various cancer cell lines. In L1210 murine leukemia cells, Lometrexol induced rapid and complete growth inhibition. medchemexpress.commedchemexpress.com The IC₅₀ of Lometrexol in L1210 cells was significantly affected by the concentration of folates in the culture medium; a 70-fold increase in the IC₅₀ value was observed with the co-administration of 5-formyltetrahydrofolate, highlighting the competitive nature of its cellular uptake and action. nih.gov In the human leukemia cell line CCRF-CEM, Lometrexol showed an IC₅₀ of 9.9 nM. nih.gov

    Studies on human ovarian carcinoma cell lines also revealed potent activity, with IC₅₀ values for Lometrexol varying based on the cell line and the folic acid concentration in the medium. For instance, in OVCAR3 cells, the IC₅₀ was 50 nM in a medium containing 2.27 µM folic acid, which decreased to 2 nM in a folic acid-free medium. nih.gov

    Table 2: Growth Inhibition (IC₅₀) of Lometrexol in Various Cancer Cell Lines

    Cell Line Cancer Type IC₅₀ (nM) Culture Conditions Reference
    CCRF-CEM Human Leukemia 9.9 Not Specified nih.gov
    OVCAR3 Ovarian Carcinoma 50 2.27 µM Folic Acid nih.gov
    OVCAR3 Ovarian Carcinoma 2 Folic Acid-Free nih.gov
    IGROV1 Ovarian Carcinoma 1000 2.27 µM Folic Acid nih.gov
    IGROV1 Ovarian Carcinoma 40 Folic Acid-Free nih.gov
    SW626 Ovarian Carcinoma 500 2.27 µM Folic Acid nih.gov
    SW626 Ovarian Carcinoma 2 Folic Acid-Free nih.gov

    This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Lometrexol in different cancer cell lines under varying culture conditions.

    Understanding how dideazafolates enter cells is crucial for optimizing their therapeutic use. Cellular transport studies, often employing radiolabeled analogs, are used to investigate these mechanisms. These studies can involve incubating cells with a radiolabeled compound and measuring its uptake over time. nih.govnih.gov The use of radiolabeled small molecules allows for the tracking of their movement across the cell membrane, either through passive diffusion or via active transport mechanisms. researchgate.netmdpi.com

    Lometrexol is known to be transported into tumor cells primarily by the human reduced folate carrier (hRFC). researchgate.net Additionally, it exhibits a high affinity for folate receptors (FRs), which are often overexpressed in certain types of tumors, such as ovarian carcinomas. nih.govresearchgate.net The role of folate receptors in the cellular uptake of Lometrexol has been demonstrated in studies where cells with higher FR expression showed increased sensitivity to the drug. nih.gov The mechanism often involves the internalization of the radiolabeled compound, which then becomes trapped within the cell, sometimes after being metabolized into a form that cannot easily exit.

    Structural Biology Approaches

    Structural biology techniques provide atomic-level insights into how dideazafolates interact with their target enzymes, which is invaluable for understanding their mechanism of action and for the rational design of new, more potent inhibitors.

    X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including enzyme-inhibitor complexes. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, a detailed atomic map can be generated. This information reveals the precise binding mode of the inhibitor in the enzyme's active site and the key molecular interactions that stabilize the complex. The design of second-generation GARFT inhibitors was informed by X-ray crystal structures of E. coli GARFTase and the GARFTase domain of the human enzyme, complexed with inhibitors. researchgate.net This structural information allows for the identification of key amino acid residues involved in binding and catalysis, guiding the synthesis of new analogs with improved affinity and selectivity.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the interactions between ligands and proteins in solution. researchgate.netnih.gov It can provide information on the binding site, the conformation of the ligand when bound to the protein, and the dynamics of the interaction. For antifolate drugs, NMR has been used to study their complexes with target enzymes like dihydrofolate reductase. researchgate.net In a typical NMR experiment to study ligand binding, changes in the chemical shifts of the protein's or ligand's atoms upon complex formation are monitored. These chemical shift perturbations can be mapped onto the protein's structure to identify the binding interface. While specific NMR studies detailing the interaction of this compound with GARFT are not as widely published as for other antifolates, this methodology remains a key tool in the field of drug design for characterizing ligand-protein interactions. nih.gov

    Table of Mentioned Compounds

    Compound Name Abbreviation/Other Names
    Lometrexol DDATHF, 5,10-dideazatetrahydrofolic acid
    LY309887 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid
    5-formyltetrahydrofolate Leucovorin

    Computational Chemistry and Molecular Modeling

    Computational chemistry and molecular modeling have become indispensable tools in the study of drug-target interactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound research, these techniques provide a detailed understanding of its binding mechanisms, predict the activity of new analogs, and elucidate the dynamic nature of its interaction with target enzymes.

    Molecular Docking Simulations for Binding Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of this compound and its derivatives with their primary target, glycinamide ribonucleotide formyltransferase (GARFTase).

    The process involves computationally placing the ligand into the binding site of the protein in numerous possible conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. Docking studies for this compound analogs, such as Lometrexol, focus on their interaction with the active site of GARFTase. These simulations help to rationalize the inhibitory potency of different analogs by identifying key molecular interactions. For example, simulations can reveal crucial hydrogen bonds between the glutamate (B1630785) moiety of the ligand and specific amino acid residues in the enzyme's active site, as well as hydrophobic interactions that contribute to the stability of the complex. nih.govmdpi.com The results of these simulations provide a structural basis for the observed inhibitory activities and guide the rational design of new, more potent inhibitors. nih.gov

    Table 1: Summary of Molecular Docking Findings for Antifolates with GARFTase

    ParameterDescriptionTypical Finding for this compound Analogs
    Binding Site The specific pocket on the GARFTase enzyme where the inhibitor binds.Binds to the folate binding site, competing with the natural substrate.
    Key Interactions Specific non-covalent bonds formed between the ligand and receptor.Hydrogen bonds with key residues (e.g., Asp, Ser), π-π stacking with aromatic residues. nih.gov
    Binding Energy/Score A calculated value representing the predicted affinity of the ligand for the receptor.Favorable (negative) docking scores that correlate with experimental inhibitory constants (Ki). mdpi.com
    Conformation The three-dimensional arrangement of the ligand within the binding site.The extended conformation of the molecule fits within the narrow active site channel.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. conicet.gov.ar For this compound research, QSAR models are developed to predict the inhibitory potency of novel analogs based on their physicochemical properties, or "descriptors."

    To build a QSAR model, a dataset of this compound analogues with known biological activities (e.g., IC50 values against a cancer cell line or Ki values for GARFTase inhibition) is required. nih.gov For each analog, various molecular descriptors are calculated, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties. researchgate.netconicet.gov.ar Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that correlates these descriptors with the observed activity. nih.gov A study on 5,8-dideazafolate analogues, for instance, related structural modifications to their cytotoxicity and inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase. nih.gov Such models allow researchers to predict the activity of yet-unsynthesized compounds, prioritizing the synthesis of those with the highest predicted potency and saving significant time and resources. conicet.gov.ar

    Table 2: Components of a QSAR Model for this compound Analogs

    ComponentRole in the ModelExample Descriptor
    Training Set A group of molecules with known activities used to build the model.A series of 5,8-dideazafolate analogues with measured IC50 values. nih.gov
    Molecular Descriptors Numerical values that characterize the properties of a molecule's structure.LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors. researchgate.net
    Statistical Method The algorithm used to create the mathematical relationship.Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov
    QSAR Equation The final mathematical model that predicts activity from descriptors.pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
    Validation Set An independent set of molecules used to test the predictive power of the model.This compound analogues not included in the training set. conicet.gov.ar

    Molecular Dynamics Simulations to Understand Binding Dynamics

    While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govyoutube.com This technique is applied to the this compound-GARFTase complex to understand the stability of the binding pose, observe conformational changes in the protein and ligand, and analyze the role of surrounding water molecules. nih.govyoutube.com

    Table 3: Insights from Molecular Dynamics Simulations of Ligand-Protein Complexes

    Analysis TypeInformation GainedRelevance to this compound
    RMSD Trajectory Assesses the stability of the protein-ligand complex over the simulation time.A stable RMSD indicates that this compound remains securely in the GARFTase binding pocket. researchgate.net
    RMSF Plot Measures the fluctuation of individual amino acid residues.Identifies which parts of the GARFTase protein are flexible or rigid upon this compound binding.
    Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time.Confirms the persistence of key hydrogen bonds predicted by docking, ensuring stable binding.
    Binding Free Energy Calculates the energy of binding, often using methods like MM-PBSA.Provides a more accurate estimation of binding affinity than docking scores alone. nih.gov

    Advanced Analytical Chemistry Techniques

    The accurate analysis and characterization of this compound and its metabolites in biological systems are critical for understanding its pharmacology. Advanced analytical techniques like HPLC and mass spectrometry are fundamental to this research.

    High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Identification

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. In this compound research, HPLC is essential for assessing the purity of the synthesized compound and for measuring its concentration in biological matrices such as plasma and urine. nih.gov

    Several HPLC methods have been developed for the analysis of lometrexol (a this compound). nih.gov A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using ultraviolet (UV) absorbance at a specific wavelength (e.g., 288 nm). nih.gov For enhanced sensitivity, especially for low concentrations in plasma, a fluorescence-based HPLC method can be employed, which involves pre-column derivatization to make the compound fluorescent. nih.gov Sample preparation is a critical step, often involving solid-phase extraction (SPE) to isolate the drug from complex biological fluids and improve the accuracy and reproducibility of the analysis. nih.gov HPLC is also instrumental in metabolic studies, where it is used to separate potential metabolites from the parent drug for subsequent identification. nih.govfrontiersin.org

    Table 4: Comparison of HPLC Methods for Lometrexol (this compound) Analysis nih.gov

    FeatureMethod 1: Reversed-Phase UVMethod 2: Reversed-Phase UV (Urine)Method 3: Ion-Pair Fluorescence
    Matrix PlasmaUrinePlasma
    Detection UV Absorbance (288 nm)UV Absorbance (288 nm)Fluorescence (Ex: 325 nm, Em: 450 nm)
    Quantitation Limit 0.2 µg/mL2 µg/mL10 ng/mL
    Chromatography Reversed-PhaseReversed-PhaseIon-Pair
    Key Advantage Simple and robustSuitable for high concentrationsHigh sensitivity
    Sample Prep Solid-Phase ExtractionSolid-Phase ExtractionSolid-Phase Extraction & Oxidation

    Mass Spectrometry (MS) for Structural Elucidation and Covalent Adduct Confirmation

    Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the structural elucidation of compounds and to confirm their identity. nih.govrfi.ac.ukstanford.edu When coupled with HPLC (as in LC-MS/MS), it provides a robust platform for identifying this compound and its metabolites in complex mixtures. nih.govnih.gov

    In a typical LC-MS/MS analysis, after the compounds are separated by HPLC, they enter the mass spectrometer. The instrument provides a precise mass of the parent ion, which helps to confirm the elemental composition. nih.gov The parent ion is then fragmented, and the masses of the resulting fragment ions (the MS/MS spectrum) create a "fingerprint" that is unique to the molecule's structure, allowing for unambiguous identification. nih.gov

    Furthermore, MS is the definitive technique for identifying covalent protein-drug adducts. mdpi.comnih.govresearchgate.net If this compound were to form a covalent bond with its target enzyme, GARFTase, this could be detected by analyzing the intact protein or its digested peptides. The mass of the modified protein or peptide would show a specific increase corresponding exactly to the mass of the bound drug molecule. nih.govresearchgate.net This "bottom-up" approach, involving protein digestion followed by LC-MS/MS analysis of the resulting peptides, can even pinpoint the exact amino acid residue to which the drug has become attached. nih.gov

    Table 5: Applications of Mass Spectrometry in this compound Research

    MS ApplicationMethodologyInformation Obtained
    Structural Elucidation HPLC-MS/MS analysis of the pure compound or its metabolites.Provides accurate mass and a fragmentation pattern that confirms the chemical structure. nih.gov
    Metabolite Identification LC-MS/MS analysis of biological samples (plasma, urine, etc.).Detects and structurally identifies metabolites based on their unique mass and fragmentation.
    Covalent Adduct Confirmation Analysis of the target protein (e.g., GARFTase) after incubation with this compound.A mass shift in the protein or its peptides confirms the formation of a covalent bond. mdpi.comnih.gov
    Adduct Site Mapping "Bottom-up" proteomics (digestion followed by LC-MS/MS).Identifies the specific peptide and amino acid residue modified by the drug. nih.gov

    Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

    Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique utilized to provide a comprehensive thermodynamic profile of binding interactions between molecules in solution. This method directly measures the heat released or absorbed during a binding event, offering insights into the forces that drive molecular recognition. In the study of this compound and its analogues, ITC is instrumental in characterizing their binding affinity to target enzymes, such as glycinamide ribonucleotide formyltransferase (GARFT).

    The direct measurement of the heat change (enthalpy, ΔH) associated with the binding of a ligand to a macromolecule is a key advantage of ITC. khanacademy.org This technique allows for the simultaneous determination of the binding constant (Kₐ), and therefore the dissociation constant (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). khanacademy.org From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the binding event. nih.gov This detailed thermodynamic profile is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective inhibitors. nih.govfrontiersin.org

    The binding of this compound derivatives, such as Lometrexol (DDATHF), to GARFT is a critical interaction in the development of novel antifolate chemotherapeutics. nih.gov While detailed ITC data for Dideazafolates is not abundantly available in publicly accessible literature, the principles of the technique and data from related antifolate studies can illuminate the expected thermodynamic characteristics.

    For instance, studies on other antifolates binding to their target enzymes, like dihydrofolate reductase (DHFR), have demonstrated the utility of ITC in elucidating the driving forces of these interactions. In one such study, the binding of two inhibitors to Escherichia coli DHFR was found to be driven by both favorable enthalpy and entropy changes. nih.gov

    Detailed Research Findings

    Research on the binding of the this compound, Lometrexol (5,10-dideazatetrahydrofolate or DDATHF), to recombinant mouse glycinamide ribonucleotide formyltransferase (rmGARFT) has established it as a tight-binding inhibitor. nih.gov Although the primary methods used in this specific study were equilibrium dialysis and steady-state kinetics, the findings provide crucial affinity data that are complemented by ITC studies on similar systems. The dissociation constant (Kᵢ) for Lometrexol was determined to be in the range of 2-9 nM. nih.gov The polyglutamated form of Lometrexol, which is the metabolically activated version within cells, exhibits even tighter binding. nih.gov

    A hypothetical ITC experiment for the binding of a this compound analogue to GARFT would yield a complete thermodynamic profile. The table below illustrates the type of data that would be generated from such an experiment, based on findings for other enzyme-inhibitor systems.

    Thermodynamic ParameterValueUnitDescription
    Stoichiometry (n)~1Indicates a 1:1 binding ratio of the this compound to the enzyme active site.
    Dissociation Constant (Kₐ)10⁻⁹ - 10⁻⁸MA measure of the binding affinity; lower values indicate tighter binding.
    Enthalpy Change (ΔH)Negativekcal/molA negative value indicates an exothermic reaction, suggesting the formation of favorable interactions like hydrogen bonds and van der Waals forces. khanacademy.org
    Entropy Change (ΔS)Positive or Negativecal/mol·KA positive value suggests an increase in disorder, often due to the release of water molecules from the binding interface. A negative value indicates a decrease in disorder, which can result from conformational restriction of the ligand and protein upon binding. nih.gov
    Gibbs Free Energy (ΔG)Negativekcal/molA negative value indicates a spontaneous binding process.

    This table is a representative example of ITC data and is intended for illustrative purposes. The specific values for this compound binding would need to be determined experimentally.

    The enthalpic contribution (ΔH) provides insight into the changes in bonding upon complex formation, while the entropic term (TΔS) reflects changes in the system's disorder, including conformational changes and the displacement of solvent molecules. khanacademy.org A detailed understanding of these thermodynamic drivers is essential for the optimization of lead compounds in drug discovery programs. nih.govfrontiersin.org

    Academic Perspectives on Therapeutic Potential and Future Research Directions

    Rational Drug Design for Enhanced Selectivity and Potency of Dideazafolates

    The rational design of dideazafolate analogs is a cornerstone of research aimed at enhancing their therapeutic index by improving selectivity and potency. nih.gov This process leverages a deep understanding of the structure-activity relationships (SAR) governing the interaction between the drug and its target enzymes, primarily within the folate pathway. nih.govmdpi.com Key strategies involve modifying the core quinazoline (B50416) scaffold, the bridge region, and the glutamate (B1630785) moiety to optimize binding affinity for target enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), while minimizing off-target effects. nih.govresearchgate.net

    Shape and electrostatic complementarity are pivotal principles in this design process. azolifesciences.com Computational methods and molecular shape analysis are used to predict how structural modifications will affect the compound's fit within the enzyme's active site. nih.govazolifesciences.com For instance, the synthesis of 5,8-dideazamethotrexate and its oxygenated and thiolated analogs demonstrated that these new compounds exhibited strong activity against the A549 lung cancer cell line and the DHFR enzyme. mdpi.com A significant advantage of these analogs was their metabolic stability, as they were not converted to the toxic metabolite 7-hydroxymethotrexate, unlike methotrexate (B535133). mdpi.com

    Specific substitutions on the quinazoline ring have been shown to modulate activity and selectivity. The introduction of a 5-methyl group in 5,10-dideazatetrahydrofolic acid was found to decrease its inhibitory activity against GAR formyltransferase. nih.gov Conversely, substitutions at the N10 position of 5,8-dideazafolic acid, such as a propargyl group, yielded potent TS inhibitors. nih.gov However, other N10-substituents like 2-butyne (B1218202) or cyclopropylmethyl resulted in considerably less active compounds. nih.gov The synthesis of 5-chloro-5,8-dideaza analogs of folic acid and aminopterin (B17811) was specifically targeted for colon adenocarcinoma, highlighting the strategy of tailoring drugs for specific cancer types. acs.org

    Another approach involves altering the molecule to favor retention within tumor cells. The cytotoxicity of many antifolates, including dideazafolates, is critically dependent on their intracellular conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov These polyglutamated forms are more potent enzyme inhibitors and are retained more effectively within the cell. nih.govnih.gov Rational drug design, therefore, aims to create this compound analogs that are better substrates for FPGS. nih.gov For example, studies have shown that 4-oxo-quinazoline analogues are generally metabolized to long-chain polyglutamates more efficiently than their 4-amino counterparts. nih.gov This strategic modification enhances the drug's therapeutic efficacy by increasing its intracellular concentration and duration of action. nih.gov The development of models to predict appropriate modifications has led to the creation of more potent and selective inhibitors. nih.gov

    Combination Strategies with Other Antifolates and Antimetabolites

    Combining dideazafolates with other chemotherapeutic agents represents a key strategy to enhance antitumor efficacy, overcome resistance, and broaden the spectrum of activity. The rationale for these combinations often lies in the synergistic or additive disruption of critical metabolic pathways.

    A prominent strategy involves pairing a this compound that targets a specific enzyme in the folate pathway with an inhibitor of a different enzyme in the same pathway. For example, the combination of the GARFT inhibitor 5,10-dideazatetrahydrofolic acid (Lometrexol) with low, non-toxic concentrations of lipophilic DHFR inhibitors like metoprine (B1676516) or trimetrexate (B1681579) results in a synergistic inhibition of cancer cell growth. nih.gov The DHFR inhibitors deplete intracellular folate pools, which enhances the activity of the GARFT inhibitor against purine (B94841) biosynthesis. nih.gov Similarly, the cytotoxicity of the TS inhibitor N10-propargyl-5,8-dideazafolic acid (PDDF) is augmented nearly tenfold by subtoxic levels of metoprine or trimetrexate. nih.govresearchgate.net This enhancement is attributed to a reduction in the competing natural substrate (5,10-methylenetetrahydrofolate) and an increased accumulation of PDDF polyglutamates, leading to a more effective blockade of thymidylate synthesis. nih.govresearchgate.net

    However, not all combinations of folate-based inhibitors are synergistic. The combination of 5,10-dideazatetrahydrofolic acid (a purine synthesis inhibitor) and N10-propargyl-5,8-dideazafolic acid (a thymidylate synthesis inhibitor) was found to be antagonistic, suggesting that the simultaneous blockade of these two pathways can lead to metabolic distortions that are less inhibitory than each agent alone. nih.gov

    Dideazafolates, particularly the multi-targeted antifolate pemetrexed (B1662193), have been extensively studied in combination with platinum-based agents like cisplatin (B142131). nih.gov The combination of pemetrexed and cisplatin is a standard treatment for malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). nih.govnih.gov In a phase III trial for mesothelioma, the combination yielded a significantly longer median survival time (12.1 months) compared to cisplatin alone (9.3 months). nih.gov For NSCLC, pemetrexed in combination with cisplatin shows a response rate of approximately 40%. nih.gov Other promising combinations that have been explored include pemetrexed with gemcitabine, docetaxel, carboplatin, or oxaliplatin. nih.gov Furthermore, studies have investigated combining pemetrexed-based chemotherapy with metformin (B114582) in diabetic patients with lung adenocarcinoma, finding a significant survival benefit for those receiving metformin. mdpi.com

    Dideazafolates as Chemical Probes for Folate Pathway Research

    Dideazafolates serve as valuable chemical probes for dissecting the complexities of the folate metabolic pathway. acs.org Their high specificity for particular enzymes allows researchers to inhibit a single step in the pathway and observe the resulting cellular and biochemical consequences. This provides critical insights into the regulation of de novo purine and thymidylate biosynthesis, the interplay between different folate-dependent enzymes, and the cellular response to metabolic stress. nih.gov

    For example, 5,10-dideazatetrahydrofolic acid (Lometrexol) is a potent and specific inhibitor of GARFT, the first folate-dependent enzyme in the purine synthesis pathway. nih.gov By using Lometrexol (B1675047), researchers can selectively block purine production without directly affecting thymidylate synthesis or other folate-mediated reactions. This allows for detailed studies on the role of de novo purine synthesis in cell proliferation, survival, and differentiation. Similarly, N10-propargyl-5,8-dideazafolic acid (PDDF) and its analogs are specific inhibitors of thymidylate synthase (TS). nih.govacs.org Their use has been instrumental in elucidating the critical role of TS in DNA synthesis and repair and has helped to validate it as a major target for cancer chemotherapy. nih.gov

    The development of this compound analogs with varying affinities for FPGS has also provided tools to investigate the significance of polyglutamylation. nih.govnih.gov By comparing the effects of dideazafolates that are readily polyglutamylated with those that are poor substrates for FPGS, scientists can study the role of this metabolic step in drug retention, potency, and mechanisms of resistance. nih.gov These studies have confirmed that polyglutamylation is a "lethal synthesis," converting relatively non-toxic parent drugs into highly potent, cell-retained inhibitors. nih.gov

    The use of these specific inhibitors as chemical probes has been fundamental to understanding how different antifolates interact. Studies using Lometrexol and PDDF in combination revealed antagonistic effects, providing valuable information about the metabolic feedback loops and pool regulations within the folate pathway. nih.gov

    Exploration of this compound Applications Beyond Oncology (e.g., Anti-inflammatory Research)

    While the primary application of dideazafolates has been in oncology, there is growing interest in their potential use in other therapeutic areas, particularly for diseases where folate metabolism plays a significant role. nih.govmdpi.commdpi.com Folate-dependent one-carbon metabolism is crucial not only for cell proliferation but also for immune cell function and inflammatory responses. mdpi.com Dysregulation of this pathway is implicated in various non-cancerous conditions, suggesting that dideazafolates could be repurposed or redesigned for these indications.

    The folate pathway is essential for the biosynthesis of purines and thymidylate, which are required for the proliferation of activated immune cells during an inflammatory response. Therefore, inhibiting this pathway with dideazafolates could have an immunosuppressive or anti-inflammatory effect. This concept is analogous to the use of the classical antifolate methotrexate, which is a first-line therapy for rheumatoid arthritis and other autoimmune diseases.

    Research into dideazafolates for non-oncology applications is still in an exploratory phase. Some this compound analogs have been evaluated for their activity against folate-requiring microorganisms, indicating potential applications as anti-infective agents. nih.govacs.org For example, N10-propargyl-5,8-dideazafolic acid (PDDF) and its derivatives were evaluated for antifolate activity using Lactobacillus casei. nih.gov This line of inquiry could lead to the development of novel antibiotics or antiparasitic drugs that exploit differences between microbial and human folate pathways. nih.gov The identification of MTHFD1L, a key enzyme in mitochondrial folate metabolism, as a potential therapeutic target further broadens the scope of diseases that could be addressed. mdpi.comnih.gov

    Further research is needed to identify this compound structures with optimal selectivity for inflammatory cells over other healthy, proliferating cells to minimize potential side effects. The development of such targeted therapies could offer new treatment paradigms for a range of inflammatory and autoimmune disorders.

    Development of Strategies to Circumvent Biochemical Resistance Mechanisms

    Acquired resistance to antifolates, including dideazafolates, is a major clinical challenge that can limit their therapeutic effectiveness. nih.govnih.govresearchgate.net Tumors can develop resistance through several biochemical mechanisms. nih.govresearchgate.net Understanding these mechanisms at the molecular level is crucial for designing strategies to overcome or bypass them. nih.gov

    Key mechanisms of antifolate resistance include:

    Impaired Drug Transport: Cancer cells can reduce the uptake of folate analogs by down-regulating the expression or function of the reduced folate carrier (RFC). nih.govnih.gov

    Target Enzyme Alterations: Resistance can arise from the amplification of the gene encoding the target enzyme (e.g., DHFR or TS), leading to its overproduction, or from mutations in the enzyme that reduce its binding affinity for the inhibitor. nih.govnih.gov

    Defective Polyglutamylation: Since polyglutamylation is essential for the retention and full activity of many dideazafolates, reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can confer significant resistance. nih.govnih.gov

    Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRP/ABCC), can actively pump antifolates out of the cell, lowering their intracellular concentration. nih.govnih.gov

    Strategies to circumvent these resistance mechanisms are a major focus of this compound research:

    Designing Lipophilic Analogs: To overcome transport-related resistance, lipophilic dideazafolates like trimetrexate and piritrexim (B1678454) have been developed. nih.govcancernetwork.com These compounds can enter cells via passive diffusion, bypassing the RFC, and are therefore effective against cells with impaired transport. nih.govcancernetwork.com

    Developing Multi-Targeted Antifolates: Compounds like pemetrexed inhibit multiple key enzymes in the folate pathway (TS, DHFR, and GARFT). nih.gov This multi-targeted approach makes it more difficult for cancer cells to develop resistance through the alteration of a single target enzyme.

    Synthesizing Better FPGS Substrates: Rational drug design aims to create new dideazafolates that are more efficient substrates for FPGS. nih.govnih.gov This can help overcome resistance caused by low FPGS activity and enhance drug accumulation even in resistant cells. For example, some TS inhibitors with a folate structure demonstrate higher substrate activity for FPGS than methotrexate. nih.gov

    Combination Therapies: As discussed previously, combining dideazafolates with other agents can be an effective strategy. For instance, using a this compound in combination with a modulator of an efflux pump or another cytotoxic agent that is not a substrate for the same resistance mechanism can restore sensitivity. nih.govnih.gov

    Identification and Validation of Novel Molecular Targets for Dideazafolates

    While the classical targets of dideazafolates—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—are well-established, ongoing research seeks to identify and validate novel molecular targets within the folate pathway and beyond. nih.govmdpi.comnih.gov This exploration could lead to the development of drugs with new mechanisms of action, improved selectivity, or efficacy against resistant tumors. mdpi.com

    One area of focus is other folate-dependent enzymes. For example, 10-acetyl-5,8-dideazafolic acid was synthesized and identified as a potent competitive inhibitor of GARFT, but not a substrate, expanding the chemical scaffolds available to target this enzyme. nih.gov The broader one-carbon metabolism pathway contains several other enzymes that could potentially be targeted. mdpi.com For example, methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L) protein, a mitochondrial enzyme that is crucial for producing 10-formyltetrahydrofolate, has been identified as a target for the natural product pseudolaric acid A and is highly expressed in various tumors. nih.gov This validates MTHFD1L as a potential therapeutic target in cancer, and this compound-based inhibitors could be designed to selectively engage it. nih.gov

    Network pharmacology and chemical proteomics are powerful tools being used to uncover new targets. mdpi.com These approaches can identify the direct binding partners of a drug within the complex cellular environment. For instance, a network pharmacology approach used to identify the targets of an anticancer compound revealed that molecules in the mitogen-activated protein kinase (MAPK) signaling pathway were potential targets, which was later confirmed by in vitro assays. mdpi.com Similar strategies could be applied to dideazafolates to uncover unexpected off-target effects that might contribute to their efficacy or toxicity, or to identify entirely new targets that could be exploited for therapeutic benefit.

    Validation of these novel targets is a critical step, often involving a combination of in silico molecular docking, in vitro enzyme inhibition assays, and cell-based functional studies to confirm the biological relevance of the drug-target interaction. mdpi.com The identification of new targets for dideazafolates could pave the way for the next generation of antifolate drugs with novel mechanisms of action.

    Preclinical Mechanistic Studies and Translational Research Paradigms

    Preclinical mechanistic studies form the foundation for the clinical development of dideazafolates. These studies, conducted in vitro using cell lines and isolated enzymes, as well as in vivo in animal models, are essential for understanding a drug's mechanism of action, metabolic fate, and potential efficacy.

    In vitro studies are critical for determining a compound's potency and selectivity. For example, new 5,8-dideaza analogs of methotrexate were evaluated for their cytotoxicity in the A549 lung cancer cell line and for their inhibitory activity against the DHFR enzyme. mdpi.com Such studies also elucidate key mechanistic details, such as the requirement of polyglutamylation for cytotoxicity. It was shown in HCT-8 human colon tumor cells that the cytotoxicity of 5,8-dideazaisofolate was highly dependent on exposure time and that its activity relies on intracellular conversion to polyglutamate derivatives, which are potent TS inhibitors. nih.gov

    Translational research aims to bridge the gap between these preclinical findings and clinical application. A key paradigm in this compound development has been the correlation of pharmacogenomic markers with drug response. For instance, identifying the link between poor folate status (i.e., high homocysteine levels) and increased pemetrexed toxicity in early clinical trials led to the implementation of folic acid and vitamin B12 supplementation for all patients. nih.gov This simple intervention dramatically reduced the incidence of severe side effects and is a prime example of translational research improving therapeutic outcomes. nih.gov

    Future translational research will likely focus on identifying biomarkers that can predict which patients are most likely to respond to a particular this compound. nih.gov For example, investigating the levels of target enzymes like TS or the expression of drug transporters could help in personalizing therapy. nih.gov As new dideazafolates and combination strategies are developed based on preclinical mechanistic insights, they will enter a translational pipeline designed to efficiently evaluate their safety and efficacy in well-defined patient populations, ultimately aiming to bring more effective and less toxic treatments to the clinic.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.